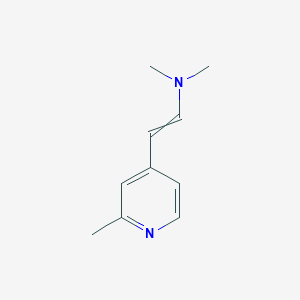







|
REACTION_CXSMILES
|
CN(C)C=CC1[CH:10]=[CH:9][N:8]=[C:7]([CH3:11])[CH:6]=1.O=[O+][O-].OO.[C:18]([OH:21])(=[O:20])[CH3:19]>>[CH3:11][C:7]1[CH:6]=[C:19]([CH:10]=[CH:9][N:8]=1)[C:18]([OH:21])=[O:20]
|


|
Name
|
|
|
Quantity
|
1.63 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=CC1=CC(=NC=C1)C)C
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
|
|
Quantity
|
1.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
17.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at ca. 15-20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
To the red solution maintained
|
|
Type
|
CUSTOM
|
|
Details
|
for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
changing in appearance from an orange (10 min) to a yellow solution (15 min)
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
from a yellow (20 min)
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
to a white suspension (30 min)
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
Excess ozone was purged with argon until a peroxide test
|
|
Type
|
STIRRING
|
|
Details
|
the resulting yellow suspension was stirred at 50° C. for 2 hours during which time a white suspension
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
|
Type
|
CUSTOM
|
|
Details
|
With the aid of toluene, the aqueous acetic acid solvent was removed under reduced pressure (45° C./100-50 mbar)
|
|
Type
|
CUSTOM
|
|
Details
|
was briefly digested in 25 ml tert. butyl methyl ether (TBME) at 40° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with TBME
|
|
Type
|
CUSTOM
|
|
Details
|
dried for 2 hours at 45° C./25 mbar
|
|
Duration
|
2 h
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |